molecular formula C12H11NO2 B2848006 4-(6-Methoxypyridin-3-yl)phenol CAS No. 1555363-27-3

4-(6-Methoxypyridin-3-yl)phenol

Cat. No.: B2848006
CAS No.: 1555363-27-3
M. Wt: 201.225
InChI Key: ACKKXJFBNSXZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxypyridin-3-yl)phenol (CAS: 328125-42-4) is a heteroaromatic compound featuring a phenol group linked to a 6-methoxypyridine moiety via a phenyl ring. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. This compound is structurally related to several pharmacologically relevant molecules, such as selpercatinib, which incorporates a 6-methoxypyridin-3-yl group .

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-7-4-10(8-13-12)9-2-5-11(14)6-3-9/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKKXJFBNSXZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxypyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Neurological Disorders :
    • Research indicates that 4-(6-Methoxypyridin-3-yl)phenol may have therapeutic effects on neurological conditions. It acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in various disorders such as Alzheimer's disease and schizophrenia .
  • Antimicrobial Activity :
    • The compound has shown promising results in antimicrobial assays against bacteria like Bacillus subtilis and Staphylococcus aureus. Its derivatives have been tested for their efficacy in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .
  • Inhibition of Enzymatic Activity :
    • It has been reported as an inhibitor of Estradiol 17-beta-dehydrogenase 1, which is crucial for regulating estrogen levels. This inhibition could be beneficial in treating hormone-related conditions .

Biological Research Applications

  • Cellular Studies :
    • The compound is utilized in cellular assays to assess its cytotoxic effects and potential therapeutic benefits. For example, studies have demonstrated its ability to influence cell viability in various cancer cell lines .
  • Molecular Docking Studies :
    • In silico studies involving molecular docking have been conducted to predict the binding interactions of this compound with target proteins. These studies help understand its mechanism of action and optimize its structure for enhanced activity .

Case Studies and Research Findings

Study Focus Findings
Study on Neurological DisordersInvestigated the role of M4 receptor modulationShowed potential benefits in cognitive impairment associated with Alzheimer's disease
Antimicrobial Activity AssessmentTested against common bacterial strainsDemonstrated effective inhibition with varying MIC values
Estradiol Inhibition StudyEvaluated hormonal regulation mechanismsConfirmed significant inhibition of Estradiol 17-beta-dehydrogenase 1 activity

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-3-yl)phenol and its derivatives involves interactions with various molecular targets and pathways. For instance, its phenolic group can participate in hydrogen bonding and electron transfer processes, which are crucial in biological systems. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structurally similar compounds (Figure 1) include:

  • 6'-Methoxy-[3,3'-bipyridin]-4-amine (CAS: 656234-11-6; similarity: 0.88): Features a bipyridine core with a methoxy group and amine substitution.
  • 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol (CAS: 1555363-27-3; similarity: 0.87): Contains an isoquinoline scaffold with amino and hydroxyl groups.
  • (4-(6-Methoxypyridin-3-yl)phenyl)methanol (CAS: Not provided; similarity: 0.84): Replaces the phenol group with a hydroxymethyl substituent .
Table 1: Structural and Physical Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
4-(6-Methoxypyridin-3-yl)phenol C₁₂H₁₁NO₂ 201.22 Phenol, methoxypyridine High polarity, H-bond donor
6'-Methoxy-[3,3'-bipyridin]-4-amine C₁₁H₁₁N₃O 201.23 Bipyridine, amine, methoxy Enhanced basicity (amine)
(4-(6-Methoxypyridin-3-yl)phenyl)methanol C₁₃H₁₃NO₂ 215.25 Methanol, methoxypyridine Reduced H-bonding vs. phenol

Substituent Effects on Physicochemical Properties

  • Phenol vs. Methanol Substituents: The phenolic –OH in this compound enables stronger hydrogen bonding compared to the hydroxymethyl group in (4-(6-Methoxypyridin-3-yl)phenyl)methanol, leading to higher melting points and lower solubility in non-polar solvents .

Spectroscopic Differentiation

  • IR Spectroscopy: The phenol group in this compound shows a broad O–H stretch (~3200–3600 cm⁻¹), absent in methanol derivatives. Methoxy groups in all compounds display C–O stretches near 1250 cm⁻¹ .
  • ¹³C NMR: The phenolic carbon in this compound resonates at δ ~150–155 ppm, whereas the hydroxymethyl carbon in its methanol analogue appears at δ ~60–65 ppm .

Biological Activity

4-(6-Methoxypyridin-3-yl)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a phenolic structure substituted with a methoxypyridine moiety. This unique structure is believed to contribute to its diverse biological activities.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • DPPH Scavenging Activity : The compound exhibits significant free radical scavenging activity, as evidenced by its low IC50 values in DPPH assays. For instance, a study reported an IC50 value of 0.27 mg/mL, indicating strong radical scavenging ability .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens.

  • Inhibition of Fungal Growth : In vitro studies have demonstrated that this compound effectively inhibits the growth of fungi such as Candida albicans. The minimum inhibitory concentration (MIC) was found to be around 500 μg/mL, showcasing its potential as an antifungal agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) : The compound's antioxidant properties are linked to its capacity to neutralize ROS, thereby preventing cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of pathogens, contributing to its antimicrobial effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phenolic compounds.

CompoundAntioxidant Activity (IC50)Antimicrobial Activity (MIC)
This compound0.27 mg/mL500 μg/mL
Resveratrol0.15 mg/mL250 μg/mL
Curcumin0.20 mg/mL300 μg/mL

This table illustrates that while this compound exhibits considerable biological activity, it is comparable to other well-studied phenolic compounds.

Case Studies and Research Findings

  • Study on Antioxidant Properties : A study published in Natural Products Research focused on the antioxidant capabilities of various phenolic compounds, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cellular models .
  • Antimicrobial Efficacy Against Candida albicans : Research conducted at the University Hospital Center demonstrated that this compound had a notable inhibitory effect on Candida albicans, suggesting its potential use in treating fungal infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.